4-(4-benzylpiperazin-1-yl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
4-(4-Benzylpiperazin-1-yl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 4-chlorobenzyl group and at position 4 with a 4-benzylpiperazinyl moiety. Pyrazolo[3,4-d]pyrimidines are purine analogs known for diverse pharmacological activities, including kinase inhibition (e.g., Src family kinases) and modulation of G-protein-coupled receptors (GPR35/GPR55) . The 4-chlorobenzyl group enhances lipophilicity and may influence metabolic stability, while the benzylpiperazine substituent contributes to receptor binding flexibility .
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-1-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN6/c24-20-8-6-19(7-9-20)16-30-23-21(14-27-30)22(25-17-26-23)29-12-10-28(11-13-29)15-18-4-2-1-3-5-18/h1-9,14,17H,10-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDXYLMCFFZMJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-benzylpiperazin-1-yl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and pyrimidines.
Introduction of the benzylpiperazine moiety: This step may involve nucleophilic substitution reactions where a benzylpiperazine derivative is reacted with the pyrazolo[3,4-d]pyrimidine core.
Attachment of the chlorobenzyl group: This can be done through further substitution reactions using chlorobenzyl halides under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-benzylpiperazin-1-yl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its pharmacological properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-benzylpiperazin-1-yl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Substituent Variations on the Piperazine/Piperidine Ring
Key Compounds :
1-(4-Chlorobenzyl)-4-(4-phenylpiperazinyl)-1H-pyrazolo[3,4-d]pyrimidine () Structure: Piperazine ring substituted with phenyl. Molecular Formula: C22H21ClN6 (404.90 g/mol).
1-(4-Chlorobenzyl)-4-(4-phenethylpiperazinyl)-1H-pyrazolo[3,4-d]pyrimidine ()
- Structure : Piperazine with phenethyl substituent.
- Implications : The phenethyl chain increases hydrophobicity and may enhance membrane permeability compared to benzyl .
4-(4-Benzhydrylpiperazinyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine ()
- Structure : Benzhydryl (diphenylmethyl) on piperazine; 4-methylbenzyl at position 1.
- Implications : The bulky benzhydryl group may hinder receptor access, while the methylbenzyl substituent reduces electronegativity compared to 4-chlorobenzyl .
1-(4-Chlorobenzyl)-4-(3,5-dimethylpiperidinyl)-1H-pyrazolo[3,4-d]pyrimidine () Structure: Piperidine ring with 3,5-dimethyl groups.
Table 1: Substituent Comparison
*Estimated based on structural similarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
